REACTION_CXSMILES
|
[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].C(F)(F)(F)[C:9](Cl)([F:11])[F:10]>>[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].[CH2:9]([F:11])[F:10]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be produced in a process comprising
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].C(F)(F)(F)[C:9](Cl)([F:11])[F:10]>>[CH:1]([F:7])([F:6])[C:2]([F:5])([F:4])[F:3].[CH2:9]([F:11])[F:10]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be produced in a process comprising
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |